4-Fluorocubane-1-carbonyl chloride
Description
4-Fluorocubane-1-carbonyl chloride is a highly strained, fluorinated derivative of cubane, a cube-shaped hydrocarbon. Its structure features a fluorine atom substituted at the 4-position and a reactive carbonyl chloride group (-COCl) at the 1-position. The cubane scaffold imparts unique steric strain and electronic properties, while the fluorine atom enhances electrophilicity and stability.
Properties
CAS No. |
167496-69-7 |
|---|---|
Molecular Formula |
C9H6ClFO |
Molecular Weight |
184.594 |
IUPAC Name |
4-fluorocubane-1-carbonyl chloride |
InChI |
InChI=1S/C9H6ClFO/c10-7(12)8-1-4-2(8)6-3(8)5(1)9(4,6)11/h1-6H |
InChI Key |
MECCTHXHLLBSIF-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C45)F)C(=O)Cl |
Synonyms |
Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarbonyl chloride, 4-fluoro- (9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Fluorocubane-1-carbonyl chloride typically involves the O-alkylation of 1,4-cubanedicarboxylic acid with the corresponding monoalkyl sulfates . This method allows for the preparation of dialkyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1,4-dicarboxylates in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
4-Fluorocubane-1-carbonyl chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include alkyl sulfates and other nucleophiles . The major products formed from these reactions are typically derivatives of the original compound, such as dialkyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1,4-dicarboxylates .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiulcer agents due to their cytoprotective properties . Additionally, its unique structure makes it a subject of interest in the study of molecular geometry and reactivity.
Mechanism of Action
The mechanism of action of 4-Fluorocubane-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as H2-receptor antagonists, which inhibit histamine-stimulated acid secretion in the stomach . This action is mediated through the binding of the compound to H2 receptors, blocking the effects of histamine and reducing acid secretion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 4-fluorocubane-1-carbonyl chloride with structurally analogous compounds, focusing on molecular features, reactivity, and applications.
Reactivity and Stability
- 4-Fluorocubane-1-carbonyl chloride : The cubane framework’s inherent strain (~166 kcal/mol) increases reactivity, facilitating ring-opening reactions under mild conditions. The fluorine atom further polarizes the COCl group, enhancing its susceptibility to nucleophilic attack .
- 4-Ethylcyclohexane-1-carbonyl chloride : The cyclohexane ring’s low strain and electron-donating ethyl group result in slower reaction kinetics. This makes it suitable for stepwise syntheses requiring controlled acylations .
- Phenyl chlorothioformate : Lacks ring strain but exhibits thiophilic reactivity, enabling selective thioesterifications. Its stability under ambient conditions contrasts with the air-sensitive cubane derivative .
Research Findings and Challenges
- Synthetic Accessibility : 4-Fluorocubane-1-carbonyl chloride requires multi-step synthesis under inert conditions, whereas cyclohexane analogs are commercially available (e.g., Hairui Chem’s catalog) .
- Performance Metrics : In catalytic applications, cubane derivatives outperform cyclohexane analogs in reaction rates but face scalability challenges due to synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
